molecular formula C19H23ClN4O3 B2910284 N-(5-chloro-2-methoxyphenyl)-4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxamide CAS No. 2034498-28-5

N-(5-chloro-2-methoxyphenyl)-4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxamide

Cat. No.: B2910284
CAS No.: 2034498-28-5
M. Wt: 390.87
InChI Key: IQEVHUANZNNIMR-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C19H23ClN4O3 and its molecular weight is 390.87. The purity is usually 95%.
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Scientific Research Applications

Scientific Research Applications

  • Chemical Synthesis and Derivative Development : Compounds with similar structural features have been synthesized for various applications, including anti-inflammatory and analgesic agents. These syntheses often explore novel heterocyclic compounds derived from specific core structures, indicating a potential application in developing new therapeutic molecules with enhanced biological activities (Abu‐Hashem et al., 2020).

  • Pharmacological Studies : Analogous compounds, particularly those involving piperidine and pyrimidinyl structures, have been studied for their pharmacological properties, including analgesic and anti-inflammatory activities. This suggests a possible avenue for the compound to be explored in similar pharmacological contexts, focusing on its interaction with biological targets and its potential as a lead compound in drug discovery processes (Abu‐Hashem & Youssef, 2011).

  • Antimicrobial Activity : Some derivatives of structurally related compounds have been synthesized and tested for their antimicrobial activities, indicating that modifications of the core structure can lead to significant bioactivity against various microbial strains. This underscores the potential for N-(5-chloro-2-methoxyphenyl)-4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxamide to be investigated for antimicrobial properties (Abdel-rahman et al., 2002).

  • Receptor Antagonism and Agonism : Research on compounds with similar piperazine and pyrimidinyl moieties has revealed their roles as receptor antagonists or agonists, particularly in the context of neurotransmitter systems. This suggests potential research applications in neuroscience, especially in studying receptor dynamics and developing therapeutic agents targeting specific neurological pathways (Shim et al., 2002).

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-4-(2,6-dimethylpyrimidin-4-yl)oxypiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O3/c1-12-10-18(22-13(2)21-12)27-15-6-8-24(9-7-15)19(25)23-16-11-14(20)4-5-17(16)26-3/h4-5,10-11,15H,6-9H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQEVHUANZNNIMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)NC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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